[4-(4-Fluoro-3-methoxyphenyl)piperazin-1-yl]-(1-propan-2-ylimidazol-4-yl)methanone
Description
[4-(4-Fluoro-3-methoxyphenyl)piperazin-1-yl]-(1-propan-2-ylimidazol-4-yl)methanone is a complex organic compound that features a combination of fluorinated aromatic, piperazine, and imidazole moieties
Properties
IUPAC Name |
[4-(4-fluoro-3-methoxyphenyl)piperazin-1-yl]-(1-propan-2-ylimidazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O2/c1-13(2)23-11-16(20-12-23)18(24)22-8-6-21(7-9-22)14-4-5-15(19)17(10-14)25-3/h4-5,10-13H,6-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVWLIVJEWVVPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Fluoro-3-methoxyphenyl)piperazin-1-yl]-(1-propan-2-ylimidazol-4-yl)methanone typically involves multiple steps:
-
Formation of the Fluoro-Methoxyphenyl Intermediate: : The initial step involves the introduction of a fluoro group to a methoxyphenyl ring. This can be achieved through electrophilic aromatic substitution using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
-
Piperazine Coupling: : The fluoro-methoxyphenyl intermediate is then coupled with piperazine. This step often requires the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine (TEA).
-
Imidazole Derivatization: : The final step involves the introduction of the imidazole moiety. This can be done through a condensation reaction between the piperazine derivative and an imidazole precursor, often under acidic or basic conditions to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl derivative.
Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.
Substitution: The aromatic ring can undergo various substitution reactions, such as halogenation or nitration, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, [4-(4-Fluoro-3-methoxyphenyl)piperazin-1-yl]-(1-propan-2-ylimidazol-4-yl)methanone is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine
Medically, this compound is of interest due to its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development in areas such as neurology, oncology, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics provided by the fluorinated aromatic and imidazole groups.
Mechanism of Action
The mechanism of action of [4-(4-Fluoro-3-methoxyphenyl)piperazin-1-yl]-(1-propan-2-ylimidazol-4-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorinated aromatic ring can enhance binding affinity through hydrophobic interactions, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [4-(4-Fluoro-3-methoxyphenyl)pyrrolidin-1-yl]-(1-propan-2-ylimidazol-4-yl)methanone
- [4-(4-Fluoro-3-methoxyphenyl)morpholin-1-yl]-(1-propan-2-ylimidazol-4-yl)methanone
Uniqueness
Compared to similar compounds, [4-(4-Fluoro-3-methoxyphenyl)piperazin-1-yl]-(1-propan-2-ylimidazol-4-yl)methanone is unique due to the presence of the piperazine ring, which can confer different pharmacokinetic and pharmacodynamic properties. The piperazine ring can enhance the compound’s solubility and bioavailability, making it a more suitable candidate for certain therapeutic applications.
This detailed overview provides a comprehensive understanding of [4-(4-Fluoro-3-methoxyphenyl)piperazin-1-yl]-(1-propan-2-ylimidazol-4-yl)methanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
